3-(1-phenethylpiperidin-3-yl)phenol

Description

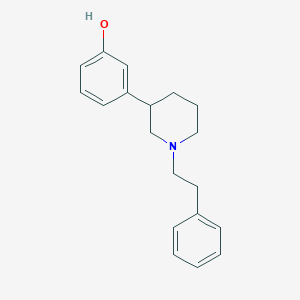

3-(1-Phenethylpiperidin-3-yl)phenol is a phenolic compound featuring a piperidine ring substituted at the 3-position with a phenethyl group (C₆H₅-CH₂-CH₂-) and a hydroxyl group (-OH) on the aromatic ring. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.40 g/mol.

Properties

CAS No. |

19725-24-7 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-[1-(2-phenylethyl)piperidin-3-yl]phenol |

InChI |

InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |

InChI Key |

HGPMWSZMWSQMKY-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |

Synonyms |

3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene in the presence of a Lewis acid catalyst.

Formation of the Phenol Group: The phenol group can be introduced through hydroxylation of an aromatic ring, often using reagents like sodium hydroxide or potassium hydroxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the piperidine ring.

Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(1-phenethylpiperidin-3-yl)phenol with structurally related piperidine-phenol derivatives, focusing on substituents, molecular properties, and hazards.

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on Lipophilicity: The phenethyl group in the target compound enhances lipophilicity compared to the propyl (C₃H₇) or benzyl (C₆H₅-CH₂-) groups in analogs. This may influence membrane permeability in biological systems .

Pharmacological Potential: Piperidine derivatives like Trihexyphenidyl analogs are known for anticholinergic activity . The phenethyl substitution in the target compound may similarly target neurotransmitter receptors. Piperazine derivatives (e.g., 3-(4-isopropyl-piperazin-1-yl)-phenol) are explored for antimicrobial activity, highlighting the versatility of nitrogen-containing heterocycles .

Hazard Profile: Phenolic compounds (e.g., 3-(2-methyl-2-propen-1-yl)-phenol acetate) often exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319) . Similar hazards are plausible for the target compound. Piperidine derivatives with aromatic groups (e.g., benzyl) may pose risks of respiratory irritation (H335) due to volatile byproducts .

Synthetic Accessibility: The synthesis of 3-(1-propylpiperidin-3-yl)phenol involves straightforward alkylation of piperidine, while the phenethyl variant may require more complex coupling steps (e.g., Buchwald-Hartwig amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.